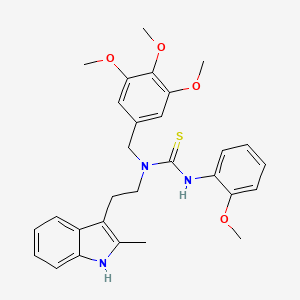

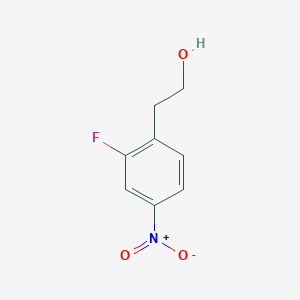

![molecular formula C6H14Cl2N2O B2425614 二盐酸(4aS,7aS)-八氢吡咯并[3,4-b]吗啡啉 CAS No. 1881275-73-5](/img/structure/B2425614.png)

二盐酸(4aS,7aS)-八氢吡咯并[3,4-b]吗啡啉

描述

Synthesis Analysis

A novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . This process involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane 1 .Molecular Structure Analysis

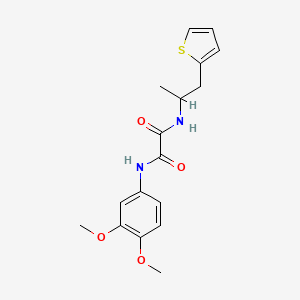

The molecular structure of this compound is represented by the IUPAC name (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate of formula (II) to give, following isolation, the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate of formula (III) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学研究应用

合成和结构研究

合成相关化合物: 该化合物已用于合成表现出钙通道阻断活性的结构相关化合物,如 Nitta、Takimoto 和 Ueda (1992) 的研究中所证明的 (H. Nitta 等人,1992).

分子结构分析: Sokolenko 等人 (2019) 的研究重点是合成吗啉和哌嗪的先进类似物,提供了对这些化合物中杂原子的分子结构和空间位置的见解 (Yevhenii M. Sokolenko 等人,2019).

在有机金属化学中的作用: Knüppel 等人 (2000) 的研究涉及使用吗啉合成氨基取代的弯曲金属茂,表明其在创建复杂的有机金属结构中的用途 (Stephanie Knüppel 等人,2000).

生物和药物化学

抗疟活性: Pacorel 等人 (2010) 探索了青蒿素与吗啉和 N-甲基哌嗪曼尼希侧链的衍生物,发现它们在体外和体内对疟疾都有效 (Bénédicte Pacorel 等人,2010).

抗菌和溶血潜力: Aziz ur-Rehman 等人 (2021) 的一项研究合成了新的吗啉衍生物并评估了它们的抗菌和溶血活性,显示出有希望的结果 (Aziz ur-Rehman 等人,2021).

DNA 相互作用和抗真菌活性: Elmas 等人 (2012) 研究了新型叠氮的生物活性以及 DNA 相互作用,包括吗啉衍生物,揭示了中等的抗真菌活性以及 DNA 切割促进作用 (Gamze Elmas 等人,2012).

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Mode of Action

It’s worth noting that the compound’s structure suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFOELXPYXZMLA-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CNCC2N1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2CNC[C@@H]2N1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

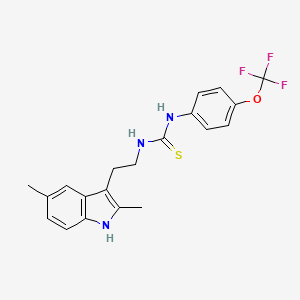

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425531.png)

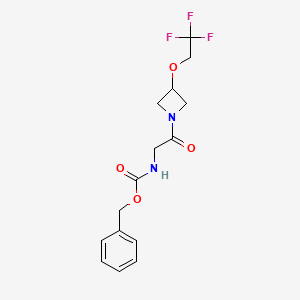

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide](/img/structure/B2425534.png)

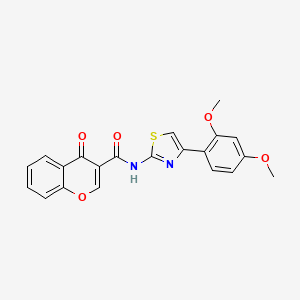

![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)

![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)